REACTION_CXSMILES
|
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.[OH-].[Na+]>O.O.Cl[Sn]Cl.C1OCCOCCOCCOCCOCCOC1>[CH2:10]([O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]([CH3:8])[CH3:7])[CH:12]1[O:14][CH2:13]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
130.23 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(C)C)O
|
Name
|
|
Quantity
|
4.51 g
|
Type
|
catalyst
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
catalyst
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
86.26 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
with efficient stirring over 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
rises to about 135° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 55° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 5 hours at 55°-60° C.
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
the filtrate is washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 2×100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with as small an amount of 10% KH2PO4 solution as possible and then with water until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCCCCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |